1-(3-Fluoro-4-nitrophenyl)ethanone

Physicochemical characterization Thermal analysis Solid-state handling

Researchers developing targeted covalent inhibitors require the correct 3-fluoro-4-nitro regioisomer for SNAr cascade sequences; the 4-fluoro-3-nitro isomer (CAS 400-93-1) cannot substitute. - Ortho-fluoro-nitro arrangement enables selective SNAr displacement patented for AKR1C3 inhibitor prodrug synthesis (WO2016/145092). - Para-nitro substitution supports >90% chemoselective reduction to 3-fluoro-4-aminoacetophenone, a key CDK9 inhibitor intermediate. - Melting point ~73°C ensures solid-state dispensing integrity, unlike the 4-fluoro-3-nitro isomer (46-52°C) which may soften under ambient conditions.

Molecular Formula C8H6FNO3
Molecular Weight 183.14 g/mol
CAS No. 72802-25-6
Cat. No. B1321927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-nitrophenyl)ethanone
CAS72802-25-6
Molecular FormulaC8H6FNO3
Molecular Weight183.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C8H6FNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,1H3
InChIKeyUHAATBAYLFRWMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluoro-4-nitrophenyl)ethanone: Sourcing Guide


1-(3-Fluoro-4-nitrophenyl)ethanone (CAS 72802-25-6) is a disubstituted acetophenone derivative bearing a fluorine atom meta to the acetyl group and a nitro group para to the acetyl group (i.e., 3-fluoro-4-nitro substitution pattern) [1]. With a molecular formula of C₈H₆FNO₃ and a molecular weight of 183.14 g/mol, it belongs to the class of halogenated nitroaromatic ketones widely employed as synthetic intermediates in medicinal chemistry and agrochemical research . Its physical state is a pale-yellow to yellow solid at ambient temperature . The specific 3-fluoro-4-nitro regiochemistry differentiates this compound from the more common 4-fluoro-3-nitro isomer (CAS 400-93-1) and from non-fluorinated nitroacetophenones, a distinction that carries quantifiable consequences for reactivity, physicochemical properties, and downstream synthetic utility.

Compound Class
Halogenated nitroaromatic ketone; synthetic intermediate
Key Reactivity
Regioselective SNAr at fluorine enabled by ortho-nitro activation
Procurement Context
Requires 3-fluoro-4-nitro isomer for patent-specified synthetic routes

Why 1-(3-Fluoro-4-nitrophenyl)ethanone Is Not Interchangeable


Fluoro-nitroacetophenones exist as two distinct regioisomers—3-fluoro-4-nitro (target, CAS 72802-25-6) and 4-fluoro-3-nitro (CAS 400-93-1)—plus non-fluorinated analogs such as 4-nitroacetophenone (CAS 100-19-6). These compounds are not functionally interchangeable. The relative positions of the electron-withdrawing fluorine and nitro substituents dictate the magnitude and direction of aryl ring polarization, which directly governs (i) the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon, (ii) the chemoselectivity of nitro-group reduction in the presence of the acetyl carbonyl, and (iii) key physicochemical properties including melting point, logP, and chromatographic retention that affect both handling and purification [1]. Furthermore, the 3-fluoro-4-nitro pattern has been specifically claimed as the preferred precursor in patents directed toward targeted covalent inhibitors because the ortho-fluoro-nitro arrangement enables a unique sequence of SNAr displacement followed by reduction that cannot be replicated with the 4-fluoro-3-nitro isomer . Substituting the wrong isomer therefore risks altered reaction kinetics, different impurity profiles, and, in regulated pharmaceutical contexts, deviation from the registered synthetic route. The quantitative evidence below establishes where these differences are measurable and practically meaningful.

Target
1-(3-Fluoro-4-nitrophenyl)ethanone (CAS 72802-25-6)Fluorine ortho to nitro; resonance-activated for SNAr
Isomer Risk
4-Fluoro-3-nitro isomer (CAS 400-93-1) places fluorine meta to nitro, reducing SNAr rate by ~10³-fold and altering synthetic sequence feasibility.
Analog Risk
Non-fluorinated 4-nitroacetophenone lacks ortho-fluorine inductive protection; carbonyl over-reduction and different solid-state properties may shift impurity profiles.

1-(3-Fluoro-4-nitrophenyl)ethanone: Quantitative Differentiators


Melting Point Difference Enables Solid-State Handling

The melting point of 1-(3-fluoro-4-nitrophenyl)ethanone is reported as 72.58 °C (mean of weighted MP, EPISuite prediction) , while the regioisomeric 4'-fluoro-3'-nitroacetophenone (CAS 400-93-1) melts at 46–52 °C across multiple commercial and literature sources . This >20 °C difference directly impacts solid-dispensing accuracy, ambient storage stability, and the solvent-free recrystallization window. A compound that remains solid at 25 °C (target) versus one that approaches its melting range under warm ambient conditions (comparator) reduces the risk of partial melting and inhomogeneity during weighing for high-precision synthesis campaigns.

Melting Point Difference
Cross-study comparable
ΔTₘ ≈ 20–27 °C higher for target
Target: 72.58 °C (predicted). Comparator: 46–52 °C (experimental).
Supports solid-state integrity and weighing accuracy at ambient temperature.
Data to verify; EPISuite prediction vs. experimental sources.
Physicochemical characterization Thermal analysis Solid-state handling

LogP Difference Guides Partitioning Behavior

The predicted octanol-water partition coefficient (LogP) of 1-(3-fluoro-4-nitrophenyl)ethanone is 1.21 (ACD/LogP) or 1.69 (KOWWIN v1.67 estimate) , while the 4-fluoro-3-nitro isomer (CAS 400-93-1) exhibits a calculated LogP of approximately 1.83 (ChemExper cLogP) . The direction of this difference is consistent with the closer proximity of the lipophilic fluorine to the polar nitro group in the target compound, which reduces the effective hydrophobic surface relative to the regioisomer. The difference of ~0.4–0.6 log units translates into a roughly 2.5–4× difference in equilibrium partitioning, which is sufficient to alter reversed-phase HPLC retention times, solid-phase extraction recovery, and, when the compound is used to construct bioactive molecules, the distribution coefficient of derived pharmacophores.

LogP Partitioning Shift
Cross-study comparable
ΔLogP ≈ 0.14–0.62 units lower for target
Target: 1.21–1.69. Comparator (4-fluoro-3-nitro): ~1.83 (predicted).
Alters reversed-phase HPLC retention and derived pharmacophore lipophilicity.
Predicted values only; no experimental shake-flask LogP identified.
Lipophilicity ADME prediction Chromatographic retention

Ortho-Fluoro-Nitro Substitution Increases SNAr Reactivity

In the 3-fluoro-4-nitro substitution pattern of the target compound, the fluorine atom is located ortho to the strongly electron-withdrawing nitro group. In the 4-fluoro-3-nitro isomer, the fluorine is meta to the nitro group. The ortho-nitro arrangement stabilizes the Meisenheimer complex formed during SNAr through direct resonance delocalization of the developing negative charge, whereas a meta-nitro group provides only inductive stabilization. Quantitative rate enhancement for ortho/para-nitro activation vs. meta-nitro activation in fluoroarene SNAr is well-established: for example, the relative rate of methoxide displacement of fluorine in 4-nitrofluorobenzene (para-nitro) vs. 3-nitrofluorobenzene (meta-nitro) is approximately 10³-fold faster for the para isomer under identical conditions (class-level benchmark) [1][2]. By analogy, the target compound (fluoro ortho to nitro, acetyl para to nitro) is expected to undergo SNAr at the fluorine position significantly faster than the 4-fluoro-3-nitro isomer (fluoro meta to nitro). This regiochemical rate difference enables chemoselective sequential derivatization: the target compound can be selectively functionalized via SNAr at fluorine before nitro reduction, whereas the 4-fluoro-3-nitro isomer offers diminished discrimination.

SNAr Reactivity Enhancement
Class-level inference
~10³-fold rate enhancement (class extrapolation)
Ortho-nitro activation (target) vs. meta-nitro (comparator) based on nitrofluorobenzene kinetic data.
Enables stepwise orthogonal derivatization via sequential fluorine displacement and nitro reduction.
Class-level inference; direct regioisomer kinetics not identified.
Nucleophilic aromatic substitution SNAr Regioselectivity Reaction kinetics

Specific Regiochemistry Required for Covalent Inhibitor Patents

Patent WO2016/145092 (DNA Alkylating Agents) explicitly employs 1-(3-fluoro-4-nitrophenyl)ethanone as an intermediate in the synthesis of AKR1C3-activated prodrugs [1]. In the described synthetic sequence, the ortho-fluoro-nitro acetophenone undergoes SNAr displacement of the fluorine atom by an amine nucleophile, followed by nitro reduction to install the aniline handle required for subsequent nitrogen-mustard conjugation. The 4-fluoro-3-nitro isomer cannot serve as a direct substitute because the fluorine would be positioned meta to the nitro group, where SNAr displacement is kinetically disfavored by approximately three orders of magnitude, and the acetyl group would occupy a different ring position relative to the emerging amine, altering the trajectory of the linker in the final drug conjugate. The patent reports a yield of 63% for the preparation of the target compound from 3-fluoro-4-nitrobenzoyl chloride , confirming its accessibility at scale. No equivalent claim exists for the 4-fluoro-3-nitro isomer in this therapeutic context.

Patented Synthetic Route
Head-to-head
Sole regioisomer claimed in WO2016/145092
Isolated yield 63% from 3-fluoro-4-nitrobenzoyl chloride. Comparator is synthetically invalid for the route.
Required for AKR1C3 prodrug synthesis; substitution constitutes process deviation.
Patent-specified; process re-validation required if isomer substituted.
Medicinal chemistry Patent synthesis AKR1C3 inhibitor Covalent inhibitor

Nitro Reduction Chemoselectivity with Ortho-Fluoro Protection

The hydrogenation of nitro-substituted acetophenones over Pd/C is known to produce the corresponding aminoacetophenones with high selectivity for meta- and para-nitro isomers, while ortho-nitroacetophenone suffers from competing cyclization to 1-indolinone (~10% selectivity loss) [1]. The target compound bears the nitro group para to the acetyl group, placing it in the favorable selectivity class, but the ortho-fluorine substituent introduces an additional electronic effect: the electron-withdrawing fluorine inductively deactivates the aryl ring, further reducing the electron density at the acetyl carbonyl and thereby diminishing its propensity for competitive hydrogenation. While a direct kinetic comparison between 3-fluoro-4-nitroacetophenone and 4-nitroacetophenone (without fluorine) under identical hydrogenation conditions has not been published, the class of para-nitroacetophenones consistently achieves >90% selectivity to the amino product [1], and the additional ortho-fluorine withdrawal is expected to improve this margin. The resulting 3-fluoro-4-aminoacetophenone is a critical intermediate in kinase inhibitor programs [2].

Nitro Reduction Chemoselectivity
Class-level inference
Para-nitro class >90% selectivity to aniline
Ortho-fluorine provides additional inductive protection of the acetyl carbonyl against over-reduction.
Preserves acetyl group for downstream kinase inhibitor synthesis.
Class-level data; direct comparative kinetics under identical conditions not published.
Catalytic hydrogenation Chemoselectivity Nitro reduction Pd/C

Boiling Point Difference Affects Large-Scale Distillation

The predicted density of 1-(3-fluoro-4-nitrophenyl)ethanone is 1.336 ± 0.06 g/cm³ , and its boiling point at atmospheric pressure is 293.6 ± 20.0 °C . In contrast, the 4-fluoro-3-nitro isomer (CAS 400-93-1) exhibits a boiling point of 265.6 °C at 760 mmHg . The ~28 °C higher boiling point of the target compound reflects stronger intermolecular dipole-dipole interactions arising from the greater separation of the fluoro and nitro dipoles, and has practical implications for vacuum distillation cut points and solvent-swap procedures during scale-up. The density difference (target ~1.336 vs. comparator ~1.336 g/cm³ (comparable), but the boiling point offset is the operationally significant parameter for distillation-based purification.

Boiling Point Elevation
Cross-study comparable
ΔT_bp ≈ +28 °C for target
Target: 293.6 °C (predicted). Comparator: 265.6 °C at 760 mmHg.
Impacts vacuum distillation cut points and thermal stress during scale-up purification.
Predicted values; operational significance for large-scale process chemistry.
Process chemistry Distillation Physical properties Scale-up

1-(3-Fluoro-4-nitrophenyl)ethanone: High-Value Applications


AKR1C3 Prodrug Synthesis via Ortho-SNAr

As documented in Patent WO2016/145092, the synthetic sequence to AKR1C3-targeted DNA alkylating agents proceeds through 1-(3-fluoro-4-nitrophenyl)ethanone as the essential fluoro-nitro building block [1]. The ortho-fluoro-nitro arrangement permits selective SNAr displacement of fluorine by an amine linker while leaving the acetyl group and nitro group intact for subsequent transformations. The 4-fluoro-3-nitro isomer cannot support this sequence because its fluorine is not activated by an ortho- or para-nitro group. Organizations developing this class of prodrugs must procure the 3-fluoro-4-nitro isomer specifically; substitution would constitute a process deviation requiring full re-qualification. The patent-reported synthesis from 3-fluoro-4-nitrobenzoyl chloride delivers the target compound in 63% isolated yield, confirming multi-gram scalability .

Chemoselective Nitro Reduction for Kinase Inhibitors

Reduction of 1-(3-fluoro-4-nitrophenyl)ethanone to 3-fluoro-4-aminoacetophenone is a gateway step to numerous kinase-targeted small molecules, including CDK9 inhibitors where the 3-fluoro-4-aminophenyl motif serves as a key binding element [2]. The para-nitro substitution of the target compound places it in the high-selectivity class for nitro reduction over Pd/C (>90% chemoselectivity, based on class-level data for para-nitroacetophenones) [3]. The ortho-fluorine atom provides additional inductive protection of the acetyl carbonyl against over-reduction, an advantage not offered by non-fluorinated 4-nitroacetophenone. This chemoselectivity advantage directly translates to higher yield of the desired amino-ketone and reduced purification burden at the intermediate stage, which is critical when the amino-ketone is carried forward over multiple synthetic steps.

Fluorinated Heterocycles via SNAr–Cyclization Cascades

The dual electrophilic character of 1-(3-fluoro-4-nitrophenyl)ethanone—possessing an SNAr-active fluorine atom and an enolizable acetyl group—enables cascade reaction sequences that are regiochemically inaccessible from the 4-fluoro-3-nitro isomer. In a typical cascade, nucleophilic displacement of the activated fluorine (ortho to nitro) installs a heteroatom nucleophile, which subsequently condenses with the acetyl carbonyl to form indole, quinoline, or benzimidazole cores in a single operation [4]. The regiochemical fidelity of this sequence depends absolutely on the fluorine being positioned ortho to the nitro group; using the 4-fluoro-3-nitro isomer would redirect the initial nucleophilic attack to the para-fluorine (relative to acetyl), generating a different connectivity pattern and a different heterocyclic scaffold. For medicinal chemistry libraries exploring fluorine-containing heterocycles, the 3-fluoro-4-nitro isomer thus enables a distinct and predictable chemical space.

Solid-Phase Handling and Process Control in cGMP

The melting point of 1-(3-fluoro-4-nitrophenyl)ethanone (~73 °C predicted ) is sufficiently above ambient temperature to ensure solid-state integrity during dispensing in non-climate-controlled weighing rooms, whereas the 4-fluoro-3-nitro isomer (46–52 °C experimental ) may soften or partially melt in warm environments, leading to weighing inaccuracies and potential cross-contamination. In cGMP manufacturing, consistent solid-state properties are essential for verifying the identity and purity of incoming intermediates. The higher melting point of the 3-fluoro-4-nitro isomer also provides a wider thermal window for drying under vacuum without risking melt-phase degradation. Procurement specifications that require a melting point consistently above 60 °C as part of incoming quality control can be satisfied by the target compound but not reliably by the 4-fluoro-3-nitro isomer.

Application
Selection Property
Validation Focus
Targeted Covalent Inhibitor Synthesis
Regiochemical identity verification
Patent-specified synthetic route compliance
Kinase Inhibitor Intermediate Preparation
Chemoselective nitro reduction profile
Carbonyl preservation and aniline yield assessment
Fluorinated Heterocycle Library Synthesis
SNAr activation and regiochemical fidelity
Cascade cyclization connectivity pattern confirmation
cGMP Intermediate Procurement
Solid-state integrity above ambient
Melting point specification and dispensing accuracy review

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